molecular formula C17H23N3O3S B3004671 1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one CAS No. 897486-89-4

1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one

Cat. No.: B3004671
CAS No.: 897486-89-4
M. Wt: 349.45
InChI Key: UITXDZZTLLSLLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a piperazine ring, which is a common structural motif in medicinal chemistry due to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one typically involves a multi-step process. One common method starts with the preparation of 4,7-dimethoxy-1,3-benzothiazol-2-amine, which is then reacted with piperazine under controlled conditions to form the intermediate compound. This intermediate is subsequently reacted with butanoyl chloride to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one is unique due to its specific combination of a benzothiazole ring with a piperazine moiety and a butanone group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-4-5-14(21)19-8-10-20(11-9-19)17-18-15-12(22-2)6-7-13(23-3)16(15)24-17/h6-7H,4-5,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITXDZZTLLSLLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=NC3=C(C=CC(=C3S2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.